

Flutriafol in Planta: A Technical Guide to Uptake, Translocation, and Analysis

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Compound of Interest

Compound Name: *Flutriafol*

Cat. No.: *B1253107*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized for the management of fungal diseases in a variety of crops. Its efficacy is intrinsically linked to its ability to be taken up by the plant, translocated to the sites of infection, and persist in a biologically active form. This technical guide provides an in-depth overview of the current scientific understanding of **flutriafol**'s behavior within plants, from initial uptake to metabolic fate. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important agricultural compound.

Flutriafol's mode of action is the inhibition of the C-14 α -demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.^[1] Its systemic nature ensures that it can protect both existing and new plant growth from fungal pathogens.

Uptake and Translocation

Flutriafol exhibits significant systemic mobility within plants, a key characteristic that underpins its protective and curative properties. It can be absorbed by various plant organs, including the roots, stems, and leaves, and is primarily transported through the xylem, the plant's water-conducting tissue.^[2]

Root Uptake and Xylem Translocation:

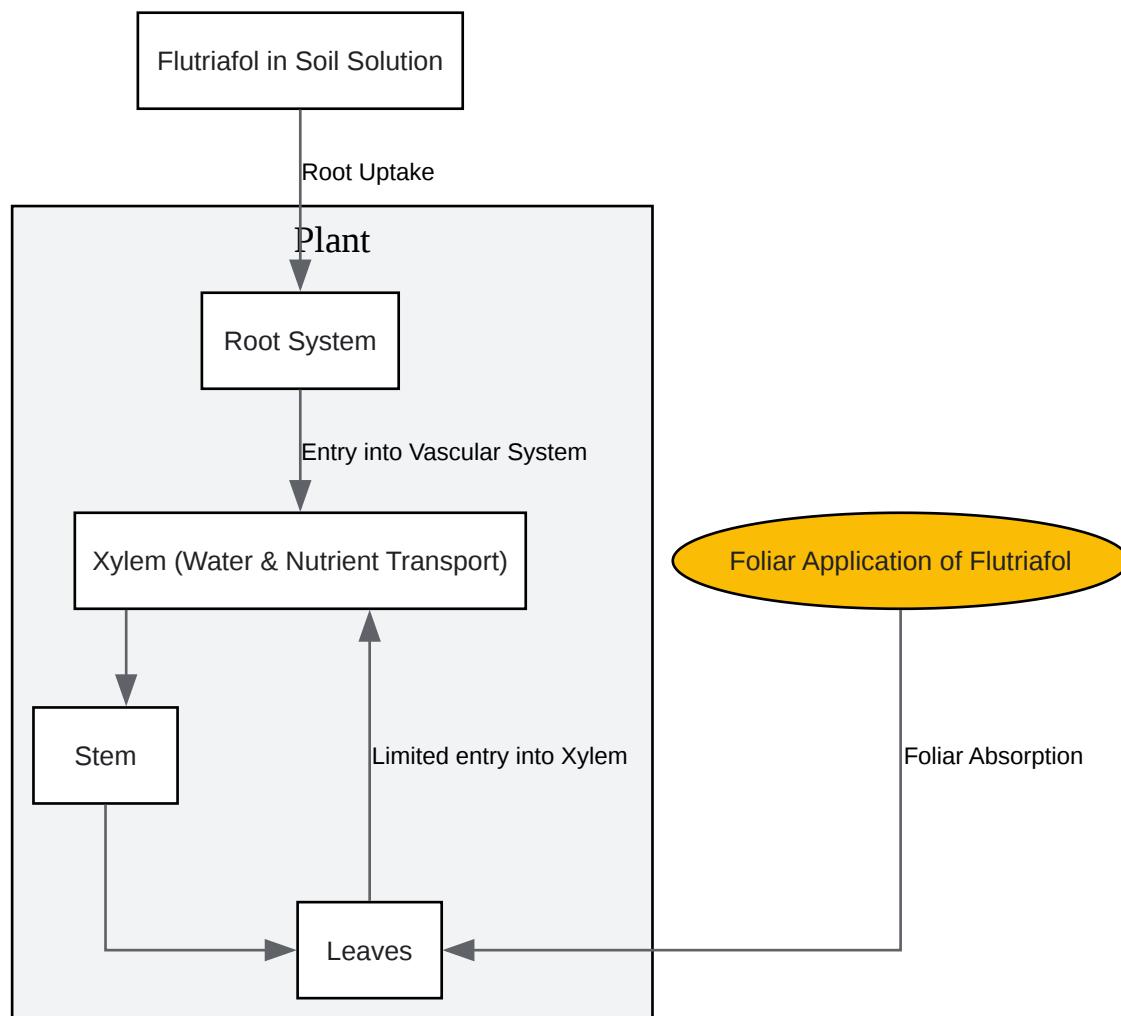
Following soil application or seed treatment, **flutriafol** is readily absorbed by the roots and translocated upwards to the shoots, leaves, and other aerial parts of the plant. This acropetal movement ensures the protection of new growth from fungal attack. The translocation from the roots to the shoots is a passive process, driven by the transpiration stream. The efficiency of this translocation is influenced by the physicochemical properties of the fungicide and the physiological state of the plant.

Foliar Uptake and Local Systemicity:

When applied to the foliage, **flutriafol** can penetrate the leaf cuticle and enter the plant's vascular system. While its primary movement is upwards in the xylem, some localized redistribution within the leaf tissue can also occur. This allows the fungicide to protect areas of the leaf that were not directly sprayed. There is limited evidence to suggest significant downward translocation in the phloem, the tissue responsible for transporting sugars.^{[2][3]}

Signaling Pathways and Translocation Visualization

The translocation of **flutriafol** within the plant is a physical process governed by the plant's vascular system rather than a classical signaling pathway. The following diagram illustrates the primary routes of **flutriafol** uptake and movement.

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Caption: **Flutriafol** uptake and translocation pathways in a plant.

Metabolism in Plants

Once inside the plant, **flutriafol** undergoes metabolic transformation, leading to the formation of several metabolites. The primary metabolites identified in various crops are triazole-derived compounds.^[1] These include:

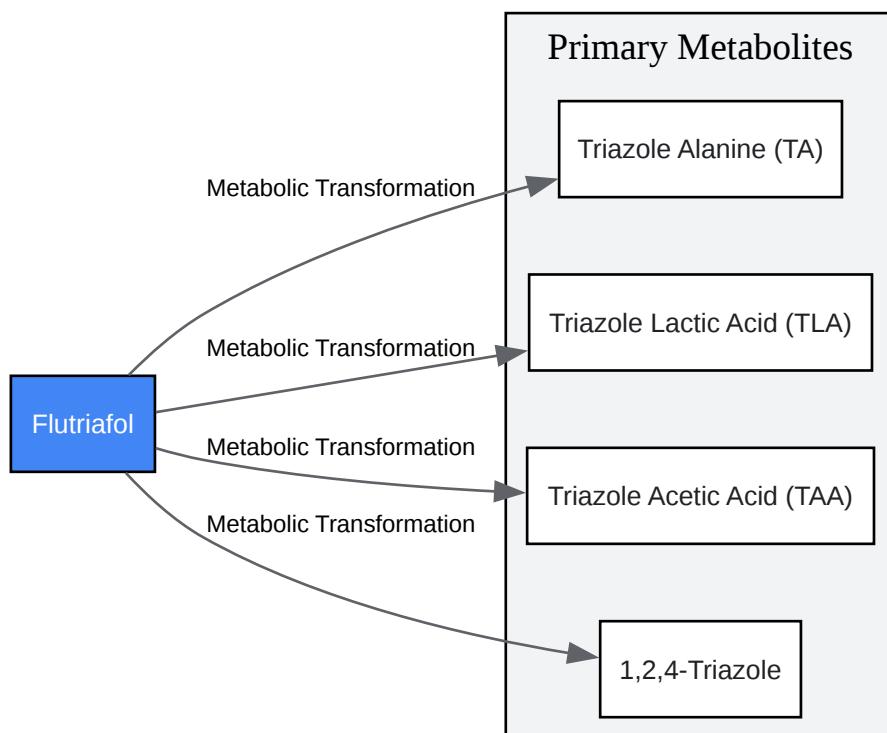
- Triazole Alanine (TA)
- Triazole Lactic Acid (TLA)
- Triazole Acetic Acid (TAA)

- 1,2,4-Triazole (1,2,4-T)[1]

The parent **flutriafol** molecule is often a significant component of the total residue found in plant tissues. The extent of metabolite formation can vary depending on the plant species, environmental conditions, and the duration of exposure.

Metabolic Pathway Visualization

The following diagram illustrates the proposed metabolic pathway of **flutriafol** in plants. The specific enzymes responsible for these transformations in plants have not been fully elucidated in the reviewed literature.



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Caption: Proposed metabolic pathway of **flutriafol** in plants.

Quantitative Data on Dissipation and Residues

The persistence and residual levels of **flutriafol** and its metabolites have been quantified in various crops under different experimental conditions. The following tables summarize key

quantitative data from published studies.

Table 1: Dissipation and Half-Life of **Flutriafol** in Different Plant Matrices

Crop	Plant Part	Initial Concentration ($\mu\text{g}/\text{kg}$)	Half-Life ($t_{1/2}$, days)	Dissipation Rate Constant (k , days^{-1})	Reference
Tomato (Greenhouse)	Fruit	315.6	8.9	0.08 - 0.09	[1]
Courgette (Lab)	Fruit (Single Dose)	385.9	-	-	[1]
Courgette (Lab)	Fruit (Double Dose)	689.1	-	-	[1]

Table 2: Residue Levels of **Flutriafol** Metabolites in Courgette (Laboratory Conditions)

Metabolite	Application Dose	Concentration at Day 1 (µg/kg)	Maximum Detected Concentration (µg/kg)	Reference
Triazole Alanine (TA)	Single Dose	-	29.9	[1]
Triazole Alanine (TA)	Double Dose	-	34.6	[1]
Triazole Acetic Acid (TAA)	Single Dose	2.0	-	[1]
Triazole Lactic Acid (TLA)	Single & Double Dose	< LOQ	< LOQ	[1]
LOQ (Limit of Quantification) for flutriafol was 2 µg/kg.				

Experimental Protocols

Accurate quantification of **flutriafol** and its metabolites in plant matrices requires robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of Flutriafol in Fruits and Vegetables

This protocol is a synthesized representation of methodologies described in the literature.[4][5]

1. Sample Preparation:

- Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
- For dry samples, add an appropriate amount of deionized water to rehydrate the matrix.

2. Extraction:

- Add 10 mL of acetonitrile to the sample tube.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

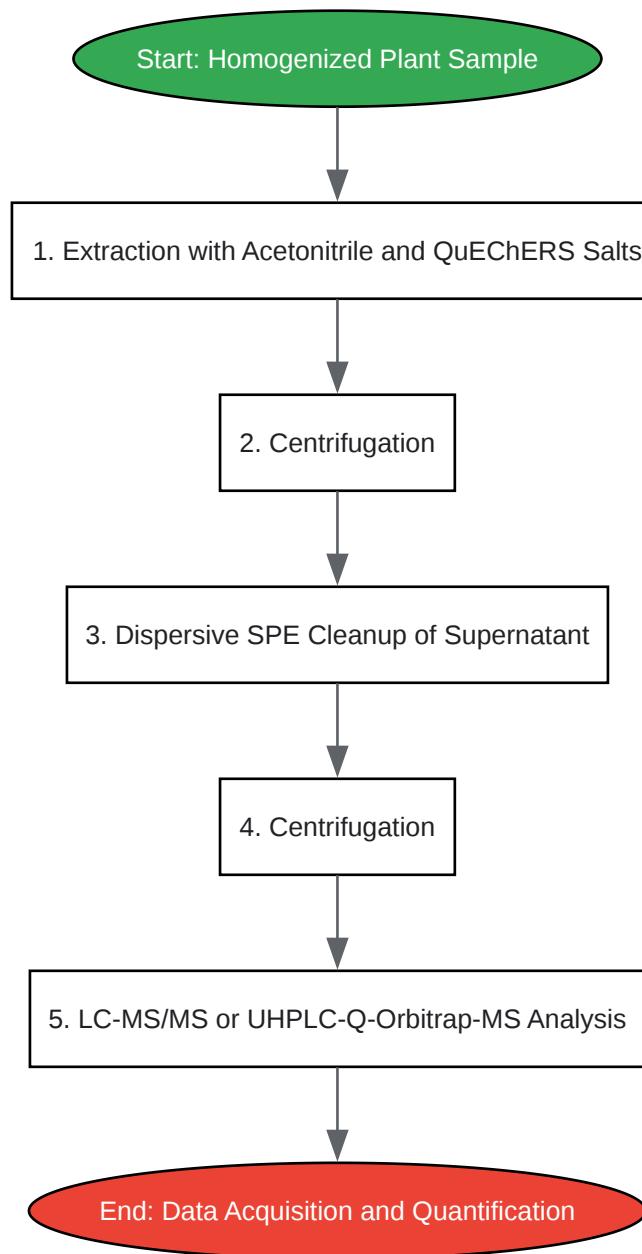
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation and Analysis:

- Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water).
- Analyze the sample using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) or an Ultra-High-Performance Liquid Chromatography system with a Q-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the QuEChERS-based analytical method.



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